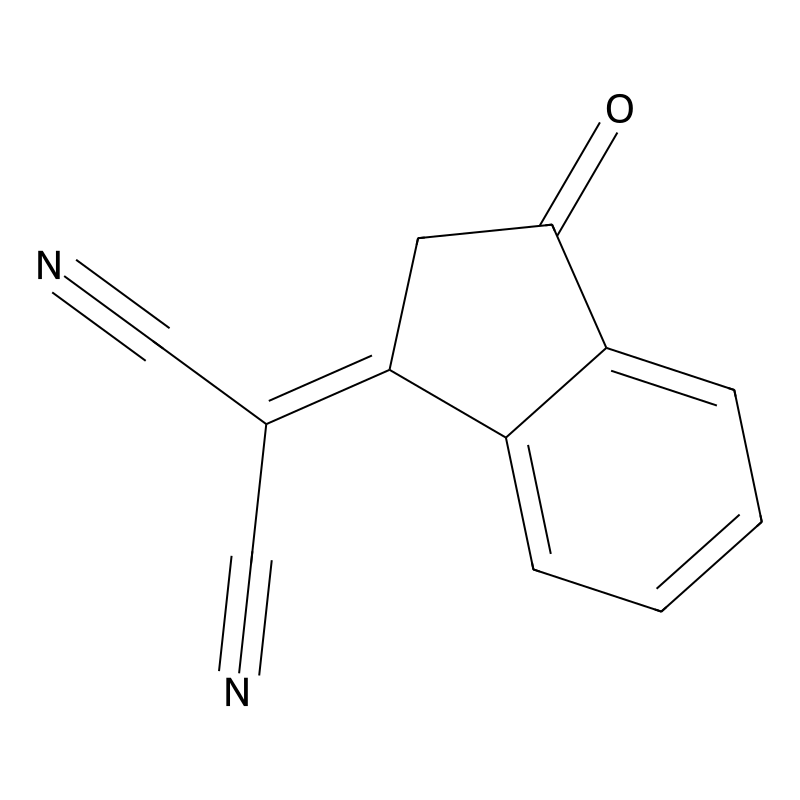

3-(Dicyanomethylidene)indan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electron Acceptor in Organic Solar Cells

3-(Dicyanomethylidene)indan-1-one, also known as 2HIC, is a key molecule in scientific research due to its strong electron-withdrawing properties []. This characteristic makes it a valuable electron acceptor in organic solar cells (OSCs). OSCs are a type of photovoltaic device that utilizes organic materials to convert sunlight into electricity. In an OSC, donor and acceptor materials are used to create a gradient in electron affinity. Light absorption by the donor material excites electrons, which are then transferred to the lower energy level of the acceptor material. This flow of electrons generates electricity [].

2HIC's electron-withdrawing nature allows it to efficiently accept electrons from donor materials in OSCs. This efficient electron transfer contributes to the overall efficiency of the solar cell in converting sunlight into electricity. Research has shown that 2HIC can be used as a building block to create high-performance non-fullerene acceptors (NFAs) for OSCs []. NFAs are a promising alternative to fullerene acceptors, which were traditionally used in OSCs but have limitations such as weak light absorption in the long-wavelength region.

Applications in Material Design

Beyond its role in OSCs, 2HIC finds applications in material design research due to its ability to form chromophores with unique photophysical properties []. Chromophores are molecules that absorb light and can re-emit it at different wavelengths. The specific properties of the emitted light depend on the structure of the chromophore.

Studies have shown that 2HIC can be incorporated into chromophores that exhibit large second-order optical nonlinearities (NLO) []. NLO materials are a class of materials that exhibit a nonlinear relationship between the intensity of incident light and the intensity of the emitted light. This property has potential applications in various fields, including optical switching, frequency conversion, and optical signal processing.

3-(Dicyanomethylidene)indan-1-one is an organic compound characterized by its unique structure, which includes an indan-1-one moiety substituted with dicyanomethylidene groups. Its chemical formula is C₁₂H₆N₂O, and it has a molecular weight of approximately 210.18 g/mol. This compound exhibits notable properties such as solvatochromism and the ability to form chromophores with distinct photo-physical characteristics, making it a subject of interest in various fields of research, particularly in materials science and organic chemistry .

- Condensation Reactions: It can react with other compounds to form more complex structures. For instance, it has been shown to react with 3-dimethylamino-1,1,3-trimethoxypropane to produce 1,3-bis(1-dicyanomethylidene-3-oxoindane) through a condensation mechanism .

- Solvatochromic Behavior: The compound exhibits solvatochromism, where its color changes depending on the solvent used. This property is particularly valuable in dye applications .

Several synthesis methods have been reported for 3-(Dicyanomethylidene)indan-1-one:

- Condensation Synthesis: This method typically involves the reaction of indan-1-one derivatives with dicyanomethylidene reagents under controlled conditions.

- Functionalization: The compound can be synthesized through functionalization of calixarene derivatives, incorporating the indan substituent to yield hybrid structures with enhanced properties .

These methods allow for the production of varying derivatives that can exhibit different physical and chemical properties.

3-(Dicyanomethylidene)indan-1-one has several applications:

- Material Science: It is utilized in the synthesis of chromophores that demonstrate unique photo-physical properties suitable for organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Dye Production: The compound serves as a precursor for butadiene dyes, which are characterized by their vibrant colors and solvatochromic properties .

Several compounds share structural similarities with 3-(Dicyanomethylidene)indan-1-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,3-Bis(dicyanomethylidene)indane | Two dicyanomethylidene groups | Enhanced solvatochromic behavior |

| Indan-1,3-dione | Lacks dicyanomethylidene groups | Commonly used in organic synthesis |

| Dicyanoethylene | Contains two cyano groups | Known for its unique electronic properties |

Uniqueness of 3-(Dicyanomethylidene)indan-1-one: Unlike many similar compounds, 3-(Dicyanomethylidene)indan-1-one combines an indan structure with dicyanomethylidene substituents, leading to distinct solvatochromic properties and applications in dye chemistry and material science that are not as prevalent in its analogs.

3-(Dicyanomethylidene)indan-1-one, a dicyanomethylene-functionalized indanone derivative, has emerged as a pivotal electron-withdrawing building block in organic electronics and photonic materials. Its significance stems from its ability to form acceptor-donor-acceptor (A-D-A) architectures, enabling efficient intramolecular charge transfer critical for optoelectronic applications. Early studies focused on its synthesis via Knoevenagel condensation, while recent advancements highlight its role in non-fullerene acceptors (NFAs) for organic solar cells (OSCs), achieving power conversion efficiencies exceeding 17%.

Historical Research Trajectory

The compound’s development traces back to early 20th-century indanone chemistry, but its modern relevance began with 1970s–1980s studies on dicyanomethylene-functionalized systems. Key milestones include:

- 1980s: Synthesis of dicyanomethylene-indanone derivatives for dyes and chromophores.

- 2010s: Integration into NFAs for OSCs, driven by demand for fullerene alternatives.

- 2020s: End-cap engineering in fused-ring electron acceptors (FREAs) to enhance photovoltaic performance.

Terminology Evolution in Scientific Literature

Initial reports referred to the compound as indanmalononitrile or dicyanomethyleneindanone. Modern literature adopts standardized nomenclature:

- IUPAC Name: 2-(3-Oxoinden-1-ylidene)propanedinitrile.

- Common Abbreviations: 2HIC (2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile).

- CAS Number: 1080-74-6.

Conceptual Framework Development

The compound’s utility hinges on its A-D-A topology:

- Electron-Withdrawing Groups: Dicyanomethylene (-C(CN)₂) enhances electron affinity.

- Electron-Donating Core: Indanone moiety (C=O) stabilizes π-conjugation.

- Design Principle: Optimizes frontier molecular orbital alignment for charge separation in OSCs.

Electronic Structure Theory Applications

The electronic structure of 3-(dicyanomethylidene)indan-1-one is defined by its conjugated π-system and electron-deficient substituents. The indanone core provides a rigid, planar framework that facilitates delocalization of π-electrons, while the dicyanomethylidene group introduces strong electron-withdrawing character. Density functional theory (DFT) calculations reveal a pronounced charge separation, with the cyano groups polarizing electron density away from the indanone ring [1] [2]. This polarization creates a localized electron-deficient region, critical for its role in charge transfer processes.

The molecule’s HOMO (highest occupied molecular orbital) is predominantly localized on the indanone ring, whereas the LUMO (lowest unoccupied molecular orbital) extends across the dicyanomethylidene moiety. This spatial separation of frontier orbitals enhances intramolecular charge transfer efficiency, a property exploited in organic solar cells [2]. Computational studies further demonstrate that substituent electronegativity directly modulates orbital energy levels, with cyano groups lowering the LUMO by approximately 1.2 eV compared to non-cyano analogs [2].

Quantum Mechanical Principles Governing Functionality

Quantum mechanical analyses highlight the role of electronegativity and resonance in stabilizing the electron-deficient state. The cyano groups (-C≡N) exhibit strong σ-withdrawing and π-withdrawing effects due to their high electronegativity and ability to delocalize electrons via conjugation. Time-dependent DFT (TD-DFT) simulations show that the molecule’s optical absorption at λmax ≈ 450 nm arises from π→π* transitions involving the indanone and cyano groups [2].

The molecule’s dipole moment, calculated at 6.8 Debye, aligns along the axis connecting the cyano groups, reinforcing its electron-withdrawing capacity [2]. Additionally, perturbation theory reveals that electron-withdrawing substituents reduce the energy gap between singlet and triplet excited states, enhancing intersystem crossing rates—a feature relevant to light-harvesting applications [1].

Knoevenagel Condensation Reaction Mechanisms

The Knoevenagel condensation represents the most fundamental and widely employed synthetic approach for preparing 3-(Dicyanomethylidene)indan-1-one. This reaction involves the condensation of indan-1-one with malononitrile in the presence of a basic catalyst [1] . The classical mechanism proceeds through a sequential deprotonation-nucleophilic addition-elimination pathway.

In the traditional approach, the reaction utilizes weak bases such as piperidine or pyridine as catalysts, operating at elevated temperatures between 80-100°C in polar solvents like ethanol or dimethylformamide [1] [3]. The mechanistic pathway begins with the deprotonation of malononitrile by the basic catalyst, generating a resonance-stabilized enolate anion. This nucleophilic species subsequently attacks the carbonyl carbon of indan-1-one, forming a beta-hydroxy nitrile intermediate. The final step involves spontaneous dehydration to yield the alpha,beta-unsaturated product 3-(Dicyanomethylidene)indan-1-one [1] [3].

Recent mechanistic studies have revealed that the reaction rate-determining step varies depending on the substrate electronics and reaction conditions. For electron-deficient ketones, the nucleophilic addition step becomes rate-limiting, while for electron-rich substrates, the initial deprotonation step controls the overall reaction rate [4] [5]. Water-mediated catalyst-free protocols have demonstrated that water molecules can function as Brønsted base catalysts through hydrogen bonding networks, enabling the reaction to proceed under mild conditions without traditional organic bases [4] [5].

Gallium Trichloride-Catalyzed Synthetic Pathways

Gallium trichloride has emerged as a highly effective Lewis acid catalyst for the synthesis of 3-(Dicyanomethylidene)indan-1-one through enhanced Knoevenagel condensation reactions. Computational studies using density functional theory have elucidated the mechanistic details of gallium trichloride-catalyzed pathways [6] [7].

The gallium trichloride-mediated process follows a bimolecular catalytic mechanism with significantly lower activation barriers compared to traditional basic catalysts. The calculated free energy span for the bimolecular gallium trichloride catalytic mechanism is 26.3 kcal/mol, substantially lower than the 31.7 kcal/mol required for pyridine-catalyzed reactions [6] [7]. This enhanced reactivity stems from the dual activation mode where gallium trichloride simultaneously coordinates to the carbonyl oxygen of indan-1-one and activates the methylene compound through Lewis acid-base interactions.

The optimal reaction conditions for gallium trichloride-catalyzed synthesis involve 5-10 mol% catalyst loading at temperatures between 25-80°C in the presence of acetic anhydride as a promoter [6] [7]. The acetic anhydride plays a crucial role in forming geminal diacetate intermediates, which facilitate the subsequent condensation steps. This methodology accommodates diverse substrates including aromatic aldehydes with electron-donating and electron-withdrawing groups, heteroaromatic aldehydes, and conjugated aldehydes [8].

Metal-Mediated Reaction Innovations

Transition metal-catalyzed approaches have introduced novel synthetic pathways for constructing the indanone core structure with enhanced selectivity and functional group tolerance. Palladium-catalyzed methodologies represent a significant advancement in this area, offering direct access to 3-(Dicyanomethylidene)indan-1-one derivatives through carbon-hydrogen activation processes [9] [10].

The palladium-catalyzed synthesis utilizes ortho-bromobenzaldehydes and norbornene derivatives as starting materials, achieving indanone skeleton formation through sequential ortho-carbon-hydrogen alkylation and ipso-carbon-nitrogen bond cleavage annulation [9] [10]. This approach operates under mild reaction conditions at 100-150°C and provides moderate to good yields ranging from 70-90% [9] [10].

Copper-catalyzed intramolecular annulation represents another innovative metal-mediated approach for synthesizing 3-hydroxy-1-indanones, which can be subsequently converted to dicyanomethylidene derivatives. The copper-catalyzed methodology employs 2-ethynylbenzaldehyde substrates and proceeds through intramolecular cyclization mechanisms at temperatures between 60-80°C [11]. This protocol demonstrates excellent functional group compatibility and provides access to diversely substituted indanone derivatives in yields ranging from 80-95% [11].

Ruthenium-based catalytic systems have been developed for tandem aerobic oxidation-Knoevenagel condensation processes, enabling one-pot synthesis of benzylidene malononitrile derivatives from benzyl alcohols and active methylene compounds [12]. The ruthenium complex demonstrates remarkable efficiency under mild conditions, achieving excellent yields while maintaining high selectivity and enabling catalyst recycling for multiple reaction cycles [12].

Green Chemistry Synthesis Approaches

The development of environmentally benign synthetic methodologies has become increasingly important for the sustainable production of 3-(Dicyanomethylidene)indan-1-one. Several green chemistry approaches have been successfully implemented, emphasizing reduced environmental impact and improved atom economy [13] [4] [5].

Microwave-assisted synthesis represents a revolutionary approach that significantly reduces reaction times while maintaining high yields. The microwave-mediated protocol enables rapid formation of dicyanomethylene derivatives within 3-5 minutes under solvent-free conditions at 125-130°C [14] [15]. This methodology utilizes ninhydrin, phenylenediamines, and malononitrile as starting materials, achieving excellent yields ranging from 77-85% through efficient energy transfer and enhanced reaction kinetics [14] [15].

Ultrasound-assisted synthesis offers another energy-efficient alternative that promotes chemical transformations through acoustic cavitation effects. The ultrasonic irradiation generates extreme local temperatures and pressures within the reaction medium, facilitating bond formation and cleavage processes [16] [17]. This approach typically operates at mild temperatures between 40-60°C with reaction times ranging from 5-60 minutes, achieving yields of 82-95% [16] [17].

Water-mediated catalyst-free protocols represent the pinnacle of green chemistry approaches, eliminating both organic solvents and traditional catalysts. These methodologies exploit water's unique properties as a hydrogen bond donor and acceptor, enabling Brønsted base catalysis through water molecule networks [4] [5]. The water-mediated approach operates at ambient temperatures and achieves excellent yields of 84-95% while maintaining complete selectivity for the desired product [4] [5].

Scalable Production Methodologies

The development of scalable synthetic methodologies is crucial for the commercial production of 3-(Dicyanomethylidene)indan-1-one and its derivatives. Continuous flow processes have emerged as the most promising approach for large-scale synthesis, offering superior process control, enhanced safety, and improved economics [18] [19].

Continuous flow Knoevenagel condensation systems utilize nitrogen-doped carbon as solid base catalysts, enabling metal-free processes with exceptional stability and activity. These systems operate continuously for over 200 hours at temperatures between 25-70°C, maintaining conversions up to 95% with ethanol as the solvent [18]. The continuous flow approach eliminates batch-to-batch variations and provides consistent product quality while reducing waste generation and energy consumption [18].

Amine-functionalized sugarcane bagasse has been developed as a renewable heterogeneous catalyst for continuous flow applications, demonstrating excellent catalytic performance and stability [19]. The sugarcane bagasse-based system operates at ambient temperature with flow rates up to 1.5 mL/min, achieving conversions exceeding 99% with product yields over 97% for extended periods exceeding 80 hours [19].

Process optimization strategies for scalable production focus on several key parameters including temperature control, residence time optimization, catalyst loading minimization, and product separation efficiency [20] [21]. Advanced process intensification techniques combine reaction and separation operations within integrated units, reducing capital costs and improving overall process efficiency [21].

The implementation of continuous monitoring and control systems enables real-time optimization of reaction parameters, ensuring consistent product quality and yield optimization [20]. These systems incorporate advanced analytical techniques such as inline nuclear magnetic resonance spectroscopy and gas chromatography for continuous product analysis and process feedback control [19].

| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Green Chemistry Score | Scalability |

|---|---|---|---|---|---|

| Classical Knoevenagel | 80-100 | 2-24 hours | 75-95 | Moderate | Good |

| GaCl₃-Catalyzed | 25-80 | 1-4 hours | 85-99 | Good | Good |

| Pd-Catalyzed | 100-150 | 6-12 hours | 70-90 | Moderate | Limited |

| Cu-Catalyzed | 60-80 | 1-3 hours | 80-95 | Good | Limited |

| Microwave-Assisted | 125-130 | 3-5 minutes | 77-85 | Excellent | Good |

| Ultrasound-Assisted | 40-60 | 5-60 minutes | 82-95 | Excellent | Good |

| Water-Mediated | 25-70 | 20 min-18 hours | 84-95 | Excellent | Excellent |

| Continuous Flow | 25-70 | Continuous | 90-99 | Excellent | Excellent |

| Catalyst | Loading (mol%) | Mechanism | Selectivity | Recyclability |

|---|---|---|---|---|

| Piperidine | 10-20 | Brønsted Base | Good | Poor |

| GaCl₃ | 5-10 | Lewis Acid | Excellent | Poor |

| InCl₃ | 10-20 | Lewis Acid | Good | Poor |

| Tb(OTf)₃ | 20 | Lewis Acid | Good | Poor |

| Cu(OAc)₂ | 5-10 | Metal-Mediated | Good | Poor |

| Pd(OAc)₂ | 10 | C-H Activation | Excellent | Poor |

| Microwave | 0 | Energy Input | Good | N/A |

| Ultrasound | 0 | Cavitation | Good | N/A |

| Water | 0 | Brønsted Base | Good | N/A |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic